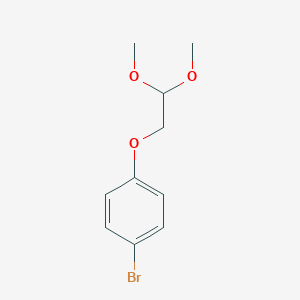

1-Bromo-4-(2,2-dimethoxyethoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(2,2-dimethoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3/c1-12-10(13-2)7-14-9-5-3-8(11)4-6-9/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIGTAGGJARPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(COC1=CC=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564996 | |

| Record name | 1-Bromo-4-(2,2-dimethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129969-69-3 | |

| Record name | 1-Bromo-4-(2,2-dimethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-Bromo-4-(2,2-dimethoxyethoxy)benzene: A Versatile Acetal-Protected Building Block in Modern Organic Synthesis

Introduction: Unveiling a Bifunctional Synthetic Tool

In the landscape of drug discovery and materials science, the strategic design of molecular building blocks is paramount. Aryl halides, particularly bromides, serve as indispensable handles for constructing complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. 1-Bromo-4-(2,2-dimethoxyethoxy)benzene emerges as a molecule of significant synthetic potential, not merely for its reactive carbon-bromine bond, but for the latent functionality concealed within its structure.

This compound masterfully combines two critical synthetic features:

-

An aryl bromide moiety, primed for participation in a host of powerful bond-forming reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

-

An acetal-protected aldehyde , which remains inert to a wide range of nucleophilic and basic conditions used in cross-coupling, yet can be readily unmasked under mild acidic conditions to reveal a reactive carbonyl group for subsequent derivatization.

This guide provides an in-depth analysis of this compound, from its fundamental properties and logical synthesis to its strategic application in multi-step synthetic campaigns.

Compound Identification and Physicochemical Properties

While a specific CAS number for this compound is not found in major chemical databases, its identity is unambiguously defined by its structure. Its properties can be reliably estimated based on well-understood structure-property relationships.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₃BrO₃

-

Molecular Weight: 261.11 g/mol

-

Structure:

The following table summarizes the key physicochemical properties. It is important to note that these values are estimates derived from data for analogous structures like 1-bromo-4-butoxybenzene and other aryl ethers.

| Property | Estimated Value | Rationale & Context |

| Appearance | Colorless to pale yellow liquid | Typical for functionalized bromoarenes. |

| Boiling Point | >250 °C | Expected to be significantly higher than 4-bromoanisole (223 °C) due to increased molecular weight and polarity. |

| Density | ~1.35 - 1.45 g/mL | Aryl bromides are denser than water; the ether chain slightly reduces density compared to bromobenzene (~1.5 g/mL). |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate, Toluene). Immiscible in water. | The hydrophobic benzene ring and bromine atom dominate, while the ether linkages provide some polar character. |

| Stability | Stable under standard laboratory conditions. Sensitive to strong acids. | The acetal functionality is labile to acid, which is a key feature for its use as a protecting group.[1] |

Synthesis: A Strategic Williamson Etherification

The most direct and logical pathway to this compound is through the Williamson ether synthesis. This venerable yet reliable reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide. The causality behind this choice is its high efficiency and the ready availability of the starting materials.

The proposed synthetic pathway involves the reaction of 4-bromophenol with 2-bromo-1,1-dimethoxyethane.

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 4-bromophenol.

Materials:

-

4-Bromophenol (1.0 eq)

-

2-Bromo-1,1-dimethoxyethane (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 4-bromophenol and anhydrous DMF.

-

Base Addition: Add anhydrous potassium carbonate to the solution. Causality: K₂CO₃ is a mild, effective base for deprotonating the phenol to form the more nucleophilic potassium 4-bromophenoxide in situ. It is easily filtered off post-reaction.

-

Alkyl Halide Addition: Add 2-bromo-1,1-dimethoxyethane to the stirring suspension.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-bromophenol spot is consumed.

-

Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel to yield the final product.

Chemical Reactivity & Strategic Applications

The synthetic utility of this molecule stems from the orthogonal reactivity of its two key functional groups.

The Aryl Bromide: A Gateway to Complexity

The C(sp²)-Br bond is a cornerstone of modern synthetic chemistry, serving as an electrophilic partner in numerous palladium-catalyzed cross-coupling reactions.[2] This allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, which is fundamental to building the core scaffolds of pharmaceutical agents and functional materials.[3]

Key Transformations:

-

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond, creating biaryl structures.[4]

-

Buchwald-Hartwig Amination: Reaction with an amine (primary or secondary) to form a C-N bond, synthesizing substituted anilines.[4]

-

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, leading to aryl alkynes.

-

Heck Coupling: Reaction with an alkene to form a new C-C bond, yielding substituted styrenyl derivatives.

The Acetal: A Masked Aldehyde

The 2,2-dimethoxyethoxy group serves as a robust protecting group for a hydroxyacetaldehyde moiety.[1] Its primary role is to remain inert during the often basic and nucleophilic conditions of cross-coupling. Once the desired molecular scaffold is assembled via the aryl bromide handle, the acetal can be efficiently cleaved.

Deprotection Mechanism: Under mild aqueous acidic conditions (e.g., HCl in THF/water, or using an acid resin), the acetal is hydrolyzed. The reaction is driven by the formation of the thermodynamically stable carbonyl group. This process cleanly reveals the aldehyde, which can then be used in a variety of subsequent reactions:

-

Reductive amination

-

Wittig olefination

-

Aldol reactions

-

Oxidation to a carboxylic acid

The following workflow illustrates the strategic power of this bifunctional reagent.

Caption: Strategic workflow for sequential functionalization.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To couple this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic Acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), aqueous solution (2 M, 2.0 eq)

-

Toluene

Procedure:

-

Setup: In a Schlenk tube, combine this compound, the arylboronic acid, and the Pd(PPh₃)₄ catalyst.

-

Inerting: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times. Causality: The Pd(0) catalyst is oxygen-sensitive. Removing oxygen is critical to prevent catalyst oxidation and ensure catalytic turnover.

-

Solvent/Base Addition: Add toluene, followed by the aqueous potassium carbonate solution.

-

Reaction: Vigorously stir the biphasic mixture and heat to 90-100 °C for 4-12 hours, monitoring by TLC.

-

Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine, then dry over Na₂SO₄.

-

Purification: Filter and concentrate the organic layer. Purify the residue by flash chromatography to obtain the acetal-protected biaryl product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is unavailable, a robust safety assessment can be made from its constituent parts and analogs.[5]

-

Hazard Class: Expected to be an irritant. May be harmful if swallowed or absorbed through the skin.[6][7]

-

GHS Hazard Statements (Predicted):

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are changed promptly if contaminated.

-

Respiratory Protection: Handle only in a well-ventilated chemical fume hood.

-

-

Storage: Keep in a tightly sealed container in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.

Conclusion

This compound represents a highly strategic and versatile building block for chemists engaged in the synthesis of complex organic molecules. Its true value lies in the orthogonal reactivity of the aryl bromide handle and the acid-labile acetal protecting group. This bifunctionality allows for the reliable construction of advanced molecular frameworks through robust cross-coupling chemistry, followed by the unmasking of a key carbonyl functionality for late-stage diversification. By understanding the principles outlined in this guide, researchers can confidently deploy this reagent to streamline synthetic routes and accelerate the discovery of novel pharmaceuticals and materials.

References

-

Matrix Fine Chemicals. (n.d.). 1-BROMO-4-METHOXYBENZENE | CAS 104-92-7. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-phenoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(2-methoxyethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for various bromination reactions. [Link]

-

The Royal Society of Chemistry. (2013). Synthesis of bromobenzene. Electronic Supplementary Material (ESI) for Journal of Materials Chemistry C. [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.

- Google Patents. (2000).

- Corma, A., & Renz, M. (2007). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 107(7), 3036–3070.

-

Reddit. (2024). Protecting the Phenol during Acetal Formation. r/OrganicChemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. Request PDF. [Link]

-

The Royal Society of Chemistry. (2022). Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. [Link]

Sources

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene | C13H19BrO4 | CID 14026185 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Bromo-4-(2,2-dimethoxyethoxy)benzene: A Technical Guide

Introduction

1-Bromo-4-(2,2-dimethoxyethoxy)benzene is a halogenated aromatic ether with potential applications as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science. The presence of the bromo-aromatic moiety allows for a variety of cross-coupling reactions, while the acetal-protected aldehyde functionality in the side chain offers a versatile handle for further molecular elaboration. Accurate structural elucidation and purity assessment of this compound are paramount for its effective use in research and development.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely available in public databases, this document synthesizes predicted data based on the analysis of structurally analogous compounds. Furthermore, it offers field-proven insights into the experimental methodologies for acquiring and interpreting this crucial analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous information about the connectivity of atoms and the chemical environment of the protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. The aromatic region will display a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene ring. The aliphatic region will show signals corresponding to the dimethoxyethoxy side chain.

Expected ¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.45 | d (J ≈ 8.8 Hz) | 2H | Ar-H (ortho to Br) | The bromine atom is deshielding, shifting these protons downfield. |

| ~6.85 | d (J ≈ 8.8 Hz) | 2H | Ar-H (ortho to O) | The oxygen atom is shielding, shifting these protons upfield relative to those ortho to the bromine. |

| ~4.90 | t (J ≈ 5.2 Hz) | 1H | O-CH₂-CH (OCH₃)₂ | Acetal proton, coupled to the adjacent methylene protons. |

| ~4.05 | d (J ≈ 5.2 Hz) | 2H | O-CH₂ -CH(OCH₃)₂ | Methylene protons adjacent to the aromatic ether oxygen and the acetal group. |

| ~3.40 | s | 6H | -CH(OCH₃ )₂ | Equivalent methoxy protons, appearing as a singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 | C -O (Aromatic) | The carbon attached to the ether oxygen is significantly deshielded. |

| ~132 | C -H (Aromatic, ortho to Br) | Aromatic carbons. |

| ~116 | C -Br (Aromatic) | The carbon bearing the bromine atom. |

| ~115 | C -H (Aromatic, ortho to O) | Aromatic carbons. |

| ~103 | O-CH₂-C H(OCH₃)₂ | Acetal carbon, highly deshielded by two oxygen atoms. |

| ~69 | O-C H₂-CH(OCH₃)₂ | Aliphatic ether carbon. |

| ~54 | -CH(OC H₃)₂ | Methoxy carbons. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic ring, the ether linkages, and the C-Br bond.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3100-3000 | Medium | C-H (Aromatic) | Stretching |

| ~2950-2850 | Medium-Strong | C-H (Aliphatic) | Stretching |

| ~1600, ~1500 | Strong | C=C (Aromatic) | Stretching |

| ~1250 | Strong | C-O-C (Aryl Ether) | Asymmetric Stretching |

| ~1150-1050 | Strong | C-O-C (Aliphatic Ether/Acetal) | Stretching |

| ~1050 | Medium | C-Br | Stretching |

| ~830 | Strong | C-H (Aromatic) | Out-of-plane Bending (para-disubstitution) |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.

Expected Mass Spectrometry Data

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z | Ion | Rationale for Formation |

| 260/262 | [M]⁺ | Molecular ion peak, showing the 1:1 isotopic pattern of bromine. |

| 229/231 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 185/187 | [M - CH(OCH₃)₂]⁺ | Cleavage of the side chain. |

| 157/159 | [BrC₆H₄]⁺ | Bromophenyl cation. |

| 75 | [CH(OCH₃)₂]⁺ | Acetal fragment. |

Experimental Protocols

The following are generalized, yet robust, protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for this compound due to its expected solubility and the chemical shift range of the solvent signal.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second.

-

Workflow for NMR Data Acquisition and Processing

Caption: NMR data acquisition and processing workflow.

IR Spectroscopy Protocol

Objective: To identify the key functional groups.

Methodology:

-

Sample Preparation:

-

Neat (if liquid): Place a drop of the neat liquid sample between two KBr or NaCl plates.

-

Thin Film (if solid): Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane), apply the solution to a KBr or NaCl plate, and allow the solvent to evaporate.

-

ATR: Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum.

-

Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Logical Flow of Spectroscopic Analysis

Caption: The logical flow of spectroscopic analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. While this guide presents predicted data based on sound chemical principles and analogous structures, it is imperative for researchers to obtain experimental data for definitive structural confirmation and purity assessment. The protocols outlined herein provide a robust framework for achieving this critical analytical goal.

References

-

Sigma-Aldrich Co. LLC. (2023). 1-Bromo-2,4-dimethoxybenzene Spectroscopic Data. Retrieved from ChemicalBook.[1][2]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-bromo-4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]]

-

PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]]

-

Royal Society of Chemistry. (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]]

Sources

Solubility of "1-Bromo-4-(2,2-dimethoxyethoxy)benzene" in common organic solvents

An In-depth Technical Guide to the Solubility of 1-Bromo-4-(2,2-dimethoxyethoxy)benzene in Common Organic Solvents

Authored by: Your Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This compound is a halogenated aromatic ether with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other complex molecules. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development. This technical guide provides a detailed analysis of the predicted solubility of this compound, grounded in fundamental principles of chemical interactions. Furthermore, it outlines a standardized experimental protocol for the quantitative determination of its solubility, ensuring the generation of reliable and reproducible data. Safety considerations for handling this compound are also addressed to ensure best laboratory practices.

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the utility of a chemical compound in a multitude of applications.[1] In the realm of drug development and chemical synthesis, solubility is a critical parameter that influences everything from reaction kinetics and yield to the bioavailability of a final product.[2] An understanding of a compound's solubility profile allows for the rational selection of solvents for synthesis, extraction, purification, and formulation.[3] This guide focuses on this compound, a molecule whose structural features suggest a nuanced solubility behavior that is explored herein.

Molecular Structure and Physicochemical Properties of this compound

To predict the solubility of this compound, it is essential to first examine its molecular structure and key physicochemical properties.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties:

| Property | Predicted Value/Comment |

| Molecular Formula | C10H13BrO3 |

| Molecular Weight | 261.11 g/mol |

| Polarity | Moderately polar |

| Hydrogen Bond Donor | No |

| Hydrogen Bond Acceptor | Yes (3 ether oxygens) |

| Melting Point | Likely a low-melting solid or a liquid at room temperature |

The presence of a polar bromobenzene group combined with a flexible and polar dimethoxyethoxy side chain gives the molecule a dual character. The ether oxygens can act as hydrogen bond acceptors, which will influence its interaction with protic solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5] The interplay of forces such as van der Waals interactions, dipole-dipole interactions, and hydrogen bonding governs the dissolution process.[6]

Predicted Solubility Profile of this compound:

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the non-polar benzene ring and the bromine atom, some solubility is expected in these solvents. However, the polar ether chain will limit its miscibility, especially in highly non-polar solvents like hexane. Toluene, with its aromatic character, is likely to be a better solvent than aliphatic hydrocarbons.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are expected to be effective at dissolving this compound. They can engage in dipole-dipole interactions with the polar C-Br and C-O bonds of the solute.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The ether oxygens in the solute can accept hydrogen bonds from these solvents. Therefore, good solubility is anticipated in alcohols like methanol and ethanol. Solubility in water is expected to be limited due to the large hydrophobic bromophenyl group, a common characteristic for many halogenated aromatic compounds.[7]

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process design and optimization. The following section provides a detailed, step-by-step methodology for quantifying the solubility of this compound.

Experimental Workflow:

Caption: Experimental workflow for determining solubility.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. Using an excess of the solid is crucial to ensure that a true equilibrium with the solid phase is reached.[8]

-

Add a known volume or mass of each selected organic solvent to the respective vials.

-

Securely seal the vials to prevent solvent evaporation, especially with volatile solvents.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or on a stirring plate with a magnetic stir bar.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibration may vary and should be determined empirically.

-

-

Phase Separation:

-

After equilibration, it is critical to separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Use a syringe filter (e.g., 0.45 µm PTFE) to draw the supernatant. Ensure the filter is compatible with the solvent being used.

-

-

-

Quantification of the Solute:

-

Carefully transfer a known volume or mass of the clear, saturated solution into a pre-weighed container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, re-weigh the container to determine the mass of the dissolved this compound.

-

-

Data Analysis and Reporting:

-

Calculate the solubility in various units such as g/L, mg/mL, or molarity.

-

It is recommended to repeat the experiment at different temperatures to understand the temperature dependence of solubility.

-

The results should be presented in a clear and organized manner, as shown in the table below.

-

Table for Reporting Solubility Data:

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Hexane | 25 | ||

| Toluene | 25 | ||

| Dichloromethane | 25 | ||

| Ethyl Acetate | 25 | ||

| Acetone | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Water | 25 |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[11]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[11]

-

Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Follow local regulations for chemical waste disposal.

Conclusion

This technical guide provides a comprehensive overview of the predicted and experimental determination of the solubility of this compound in common organic solvents. By understanding its molecular characteristics and applying sound experimental techniques, researchers can obtain the critical solubility data needed for the successful application of this compound in their work. The provided protocol offers a standardized approach to ensure the generation of high-quality, comparable data that will be invaluable for process optimization, reaction design, and the development of new chemical entities.

References

- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.

- Rowan Scientific. (n.d.). Predicting Solubility.

- Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11085–11109.

- Gissi, A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- (n.d.).

- PubChem. (n.d.). 1-Bromo-4-(2-methoxyethyl)benzene.

- Thermo Fisher Scientific. (2009, September 26).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Fisher Scientific. (n.d.).

- (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)

- Solubility of Things. (n.d.). 1-bromo-4-(4-bromophenoxy)benzene.

- (n.d.).

- Sigma-Aldrich. (2025, May 6).

- MedchemExpress.com. (2025, December 7).

- Sigma-Aldrich. (n.d.). 1-Bromo-4-ethylbenzene 97 1585-07-5.

- PubChem. (n.d.). 1-Bromo-4-(methoxymethoxy)benzene.

- NIST. (n.d.). Benzene, 1-bromo-4-methoxy-.

- PubChem. (n.d.). 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene.

- Benchchem. (2025). An In-depth Technical Guide on the Solubility of 1-Bromo-2,4-dichlorobenzene in Common Organic Solvents.

- ChemBK. (2024, April 9). 1-bromo-4-(methylsulphonyl)benzene.

Sources

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. d-nb.info [d-nb.info]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. 1-Bromo-4-(methoxymethoxy)benzene | C8H9BrO2 | CID 10465919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to 1-Bromo-4-(2,2-dimethoxyethoxy)benzene: A Versatile Building Block in Modern Organic Synthesis

Abstract

1-Bromo-4-(2,2-dimethoxyethoxy)benzene is a strategically designed bifunctional building block of significant value to researchers in medicinal chemistry, drug development, and materials science. Its structure incorporates two key synthetic handles: an aryl bromide, amenable to a wide array of palladium-catalyzed cross-coupling reactions, and a dimethoxyethoxy group, which serves as a stable acetal protecting group for a latent formyl moiety. This guide provides an in-depth analysis of the compound's properties, highlights its core reactivity, and presents field-proven protocols for its application in constructing complex molecular architectures, such as biaryl systems, arylamines, and substituted benzofurans. The discussion emphasizes the causality behind experimental choices, offering a framework for leveraging this reagent's dual functionality in multi-step synthetic campaigns.

Introduction to this compound

The utility of a synthetic building block is defined by its ability to introduce specific functionalities into a target molecule reliably and efficiently. This compound excels in this regard by offering two distinct and orthogonally reactive sites.

Molecular Structure and Key Features

The molecule's design is elegantly simple yet synthetically powerful. It consists of a benzene ring substituted with:

-

A Bromo Group: Positioned at C1, this halogen serves as a prime leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

A Dimethoxyethoxy Group: This moiety, located at C4, is an acetal. In synthetic chemistry, acetals are one of the most common and robust protecting groups for aldehydes.[1] This group masks the reactivity of a formyl (-CHO) group, which can be revealed later in a synthesis under specific acidic conditions.

This dual-functionality allows for sequential, controlled modifications, making it a highly valuable intermediate.

Physicochemical and Safety Data

While specific experimental data for this exact compound is sparse, its properties can be reliably extrapolated from closely related analogs like 4-bromoanisole and 1-bromo-2,4-dimethoxybenzene.

| Property | Value / Description | Source Analogs |

| Molecular Formula | C₁₀H₁₃BrO₃ | - |

| Molecular Weight | 261.11 g/mol | - |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | [2][3][4] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., THF, Dioxane, Toluene, Chloroform). | [2][5] |

| Boiling Point | Expected to be >200 °C at atmospheric pressure. | [5] |

Safety and Handling Precautions

As with all brominated aromatic compounds, proper laboratory safety protocols are mandatory.

-

Handling: Work in a well-ventilated fume hood.[2][6][7] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat.[6][7] Avoid inhalation of vapors and contact with skin and eyes.[6][7]

-

Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[6][8][9] Causes skin and serious eye irritation.[6][8][9]

-

Storage: Store in a tightly closed container in a cool, dry place away from heat and sources of ignition.[2][10]

The Dual-Functionality Paradigm: A Strategic Overview

The synthetic power of this compound stems from its two chemically distinct reactive centers. This allows for a modular approach to synthesis where one part of the molecule can be elaborated while the other remains dormant, to be activated in a subsequent step. This strategic orthogonality is the cornerstone of its utility.

Synthetic Transformations via the Aryl Bromide Moiety

The aryl bromide is the most accessible functional group for initial elaboration, primarily through palladium-catalyzed cross-coupling reactions. These methods have revolutionized organic synthesis by enabling the efficient construction of complex molecular frameworks under relatively mild conditions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl structures by coupling an aryl halide with an organoboron species, typically a boronic acid.[11][12] The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents.[12]

Causality of Component Choice:

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂): The palladium(0) species is the active catalyst that initiates the cycle by undergoing oxidative addition into the C-Br bond.[11]

-

Ligand (e.g., PPh₃, SPhos): Phosphine ligands stabilize the palladium center, modulate its reactivity, and facilitate the reductive elimination step.

-

Base (e.g., K₂CO₃, Cs₂CO₃): The base is crucial for activating the organoboron species to facilitate transmetalation to the palladium center.[12]

Representative Protocol: Suzuki-Miyaura Coupling

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%).

-

Add a base, typically powdered K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Add a solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water (e.g., 4:1 v/v).

-

Heat the reaction mixture with vigorous stirring at 80-110 °C for 2-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

For the synthesis of arylamines, which are ubiquitous in pharmaceuticals, the Buchwald-Hartwig amination is the method of choice.[13][14] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine.[13][14][15]

Causality of Component Choice:

-

Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂): These are stable Pd(II) or Pd(0) sources that form the active Pd(0) catalyst in situ.[15]

-

Ligand (e.g., XPhos, BINAP): Bulky, electron-rich phosphine ligands are critical.[14] They promote oxidative addition, prevent catalyst decomposition, and facilitate the final C-N bond-forming reductive elimination step.[14]

-

Base (e.g., NaOt-Bu, K₃PO₄): A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate necessary for the catalytic cycle.[16]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 1-Bromo-4-methoxy-2-methylbenzene | C8H9BrO | CID 117915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-2,4-dimethoxybenzene | C8H9BrO2 | CID 87266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. 1-Bromo-4-(2-methoxyethyl)benzene | C9H11BrO | CID 21995717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene | C13H19BrO4 | CID 14026185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. jk-sci.com [jk-sci.com]

1-Bromo-4-(2,2-dimethoxyethoxy)benzene: A Versatile Scaffold for Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of 1-Bromo-4-(2,2-dimethoxyethoxy)benzene, a bifunctional building block of significant interest in contemporary drug discovery. We will dissect the unique chemical reactivity endowed by its two core structural features: the aryl bromide and the acetal-protected alkoxy chain. This document will explore its application in cornerstone synthetic methodologies, including palladium-catalyzed cross-coupling reactions and copper-mediated etherifications, providing detailed protocols and mechanistic insights. Furthermore, we will examine the strategic role of the dimethoxyethoxy moiety in modulating physicochemical properties and serving as a latent aldehyde for late-stage diversification. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the synthesis of novel, complex molecular architectures with therapeutic potential.

Strategic Analysis of the Molecular Architecture

This compound is more than a simple aryl halide; it is a strategically designed synthetic intermediate. Its utility arises from the orthogonal reactivity of its two primary functional domains.

-

The Aryl Bromide Moiety: This is the molecule's primary reactive handle. While aryl bromides are generally unreactive towards classical nucleophilic aromatic substitution, they are premier substrates for a host of transition metal-catalyzed cross-coupling reactions.[1][2] This C(sp²)—Br bond provides a reliable and predictable site for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of drug-like molecules.[1][3]

-

The 2,2-Dimethoxyethoxy Moiety: This side chain serves a dual purpose. Firstly, as an ether-containing group, it influences the molecule's physicochemical profile. The oxygen atoms can act as hydrogen bond acceptors and modulate properties like solubility and lipophilicity, which are critical for Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.[4][5] Secondly, and critically, the terminal gem-dimethoxy group is an acetal—a stable protecting group for an aldehyde. This latent functionality allows for complex scaffold construction via the aryl bromide, followed by a simple deprotection step to reveal a highly reactive aldehyde for subsequent diversification.

Core Applications in Scaffold Synthesis

The true power of this compound lies in its application as a substrate in the most robust and versatile reactions in the medicinal chemist's toolkit.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The formation of an arylamine bond is a critical step in the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination provides a mild and general method for this transformation.[6][7] The aryl bromide of our title compound is an excellent substrate for coupling with a wide array of primary and secondary amines, amides, and heterocycles.[8][9]

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final, product-forming step is reductive elimination, which regenerates the Pd(0) catalyst.[6]

Experimental Protocol: Buchwald-Hartwig Amination

-

Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

-

Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

-

Reagent Addition: Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq.) and an anhydrous solvent (e.g., toluene or dioxane).

-

Reaction: Heat the reaction mixture with stirring at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and styrenyl structures, which are prevalent motifs in medicinal chemistry.[10][11] It involves the cross-coupling of an organoboron reagent (boronic acid or ester) with an organic halide.[12][13] Our title compound serves as the aryl halide partner, enabling its linkage to a vast array of commercially available or readily synthesized boronic acids.

The catalytic cycle is similar to other palladium-catalyzed reactions, involving oxidative addition, transmetalation, and reductive elimination.[11][12] A key step is the activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex required for efficient transmetalation.[14]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: In a round-bottom flask, combine this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent & Degassing: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon through it for 20-30 minutes.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive pressure of argon.

-

Reaction: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purification: Purify the residue via flash column chromatography to yield the desired biaryl product.

C-O Bond Formation: Synthesis of Diaryl Ethers

The diaryl ether linkage is a key structural element in many natural products and pharmaceuticals. While the Ullmann condensation has been the classical method, modern variations using copper or palladium catalysts offer milder conditions.[15][16][17] this compound can be coupled with various phenols to generate a library of diaryl ethers, introducing a flexible yet conformationally constrained linker into potential drug candidates.[18][19]

Experimental Protocol: Copper-Catalyzed Diaryl Ether Synthesis (Ullmann-type)

-

Setup: To a sealable reaction tube, add a copper(I) salt (e.g., CuI, 10-20 mol%), this compound (1.0 eq.), the phenol (1.0-1.2 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Add a suitable ligand if required (e.g., 1,10-phenanthroline) and an anhydrous, high-boiling polar solvent like NMP or DMF. Seal the tube and purge with argon.

-

Reaction: Heat the mixture with stirring at 100-140 °C for 12-48 hours.

-

Workup: After cooling, dilute the reaction mixture with water and extract thoroughly with ethyl acetate or diethyl ether. The combined organic extracts are washed with aqueous ammonia (to remove copper salts), followed by water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

The Latent Aldehyde: A Gateway to Molecular Diversity

A key strategic advantage of this building block is the ability to unmask the aldehyde functionality after the core scaffold has been assembled. The acetal group is stable to the basic and neutral conditions of most cross-coupling reactions but can be readily cleaved under mild acidic conditions.

This late-stage functionalization opens up a vast chemical space from a single cross-coupled intermediate. The resulting aldehyde can undergo:

-

Reductive Amination: To install new amine functionalities.

-

Wittig Olefination: To form carbon-carbon double bonds.

-

Oxidation: To form a carboxylic acid, which can then be converted to amides or esters.

-

Condensation Reactions: To form heterocycles like oximes or hydrazones.[19]

Experimental Protocol: Acetal Deprotection

-

Setup: Dissolve the acetal-protected compound (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or acetone.

-

Acid Addition: Add a dilute aqueous acid (e.g., 1-3 M HCl) dropwise with stirring at room temperature.

-

Reaction: Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

-

Workup: Neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude aldehyde can often be used in the next step without further purification.

Summary of Synthetic Transformations

The following table summarizes the key transformations discussed, providing a quick reference for strategic planning in a drug discovery campaign.

| Reaction Type | Reagents & Conditions | Bond Formed | Key Application |

| Buchwald-Hartwig Amination | Aryl-Br, Amine, Pd Catalyst, Ligand, Base (e.g., NaOtBu), Toluene | C—N | Synthesis of arylamines, amides, N-heterocycles |

| Suzuki-Miyaura Coupling | Aryl-Br, Boronic Acid, Pd Catalyst, Base (e.g., K₂CO₃), Toluene/H₂O | C—C | Synthesis of biaryl and styrenyl scaffolds |

| Ullmann Diaryl Ether Synthesis | Aryl-Br, Phenol, Cu(I) Salt, Base (e.g., Cs₂CO₃), NMP or DMF | C—O | Synthesis of diaryl ether linkers |

| Acetal Deprotection | Acetal, Dilute Aqueous Acid (e.g., HCl), THF or Acetone | C=O | Unmasking of aldehyde for late-stage functionalization |

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering a powerful combination of stability, predictable reactivity, and latent functionality. Its aryl bromide moiety provides a reliable anchor point for installing molecular complexity through robust palladium- and copper-catalyzed cross-coupling reactions. Simultaneously, the acid-labile dimethoxyethoxy group serves as a masked aldehyde, enabling a highly effective late-stage diversification strategy. This dual-purpose design allows medicinal chemists to rapidly generate libraries of complex and diverse molecules from a single, accessible intermediate, making it an invaluable tool in the search for new therapeutic agents.

References

- A Technical Guide to the Reactivity of the Aryl Bromide in 3-Bromo-5-(bromomethyl)benzonitrile for Drug Discovery and Developmen - Benchchem.

- SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I)

- 1-Bromo-4-(2-methoxyethyl)benzene | 60835-90-7 | Benchchem.

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv.

- Buchwald-Hartwig Amin

- Buchwald–Hartwig amin

- Discovery and Development of an Aerobic Radical Hydroxyarylation Reaction Using Aryl Halides, Olefins, and O2 - PMC - NIH.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH.

- Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I)

- Representative examples of drugs containing an aryl‐substituted heteroarene.

- Aryl halide - Wikipedia.

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B

- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with...

- The role of the methoxy group in approved drugs - PubMed.

- Catalytic Enantioselective Synthesis of Axially Chiral Diaryl Ethers Via Asymmetric Povarov Reaction Enabled Desymmetriz

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

- Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterific

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.

- The role of the methoxy group in approved drugs | Request PDF - ResearchG

- 1-Bromo-4-(1-bromoethyl)benzene - Benchchem.

- Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine - Organic Chemistry Portal.

- Suzuki Coupling - Organic Chemistry Portal.

- The Suzuki Reaction - Andrew G Myers Research Group.

- Suzuki reaction example - YouTube.

- The effects on lipophilicity of replacing oxygenated functionality with their fluorin

- Substitution Reactions of Benzene Deriv

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery and Development of an Aerobic Radical Hydroxyarylation Reaction Using Aryl Halides, Olefins, and O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. people.umass.edu [people.umass.edu]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine [organic-chemistry.org]

- 18. Catalytic Enantioselective Synthesis of Axially Chiral Diaryl Ethers Via Asymmetric Povarov Reaction Enabled Desymmetrization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification - PMC [pmc.ncbi.nlm.nih.gov]

The Latent Potential of 1-Bromo-4-(2,2-dimethoxyethoxy)benzene: A Technical Guide for the Synthesis of Novel Materials

Foreword: Unveiling a Versatile Building Block

In the dynamic landscape of materials science and drug discovery, the strategic design of molecular precursors is paramount. It is with this perspective that we delve into the unique potential of 1-Bromo-4-(2,2-dimethoxyethoxy)benzene . This seemingly unassuming molecule is, in fact, a highly versatile building block, poised for the creation of a new generation of functional materials. Its strategic combination of a reactive bromine handle, a flexible and polar dimethoxyethoxy side chain, and an aromatic core makes it a compelling candidate for applications ranging from advanced polymers to sophisticated organic electronics and novel pharmaceutical scaffolds.

This technical guide serves as a comprehensive resource for researchers, chemists, and materials scientists. It moves beyond a simple recitation of properties, offering instead a deep dive into the synthetic pathways, reaction mechanisms, and potential applications of this promising precursor. We will explore not only how to synthesize and manipulate this molecule but also, crucially, why the specific structural motifs of this compound lend themselves to the creation of materials with tailored properties. Every protocol and mechanistic discussion is grounded in established chemical principles, providing a self-validating framework for your research and development endeavors.

I. Physicochemical Properties and Structural Rationale

Before embarking on synthetic transformations, a thorough understanding of the precursor's intrinsic properties is essential. The table below summarizes the key physicochemical data for this compound, providing a foundation for its handling and reactivity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrO₃ | BLDpharm[1] |

| Molecular Weight | 261.11 g/mol | BLDpharm[1] |

| CAS Number | 129969-69-3 | BLDpharm[1] |

| Appearance | Not specified; likely a liquid or low-melting solid | Inferred |

| Storage | Sealed in dry, 2-8°C | BLDpharm[1] |

The true potential of this molecule, however, lies in the interplay of its constituent parts. The following diagram illustrates the key functional regions of this compound and their inherent chemical personalities.

Caption: Functional domains of this compound.

II. Synthesis of the Precursor: A Reliable and Scalable Approach

While direct literature on the synthesis of this compound is sparse, a robust and widely applicable method can be confidently proposed based on the well-established Williamson ether synthesis. This method is favored for its high yields and tolerance of a variety of functional groups.

The proposed synthetic pathway begins with the deprotonation of 4-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a suitable leaving group from a 2,2-dimethoxyethyl electrophile.

Caption: Proposed synthesis via Williamson ether synthesis.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on established methodologies for similar etherifications.[2] Optimization of temperature, reaction time, and stoichiometry may be required.

Materials:

-

4-Bromophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous potassium carbonate (K₂CO₃)

-

2-Bromo-1,1-dimethoxyethane

-

Anhydrous N,N-dimethylformamide (DMF) or acetone

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 4-bromophenol (1.0 eq.) in anhydrous DMF.

-

Deprotonation: Carefully add sodium hydride (1.1 eq.) portion-wise at 0 °C. Caution: Hydrogen gas is evolved. Alternatively, add potassium carbonate (1.5 eq.). Allow the mixture to stir at room temperature for 30 minutes.

-

Nucleophilic Substitution: Add 2-bromo-1,1-dimethoxyethane (1.2 eq.) dropwise to the reaction mixture.

-

Reaction Progression: Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

III. Gateway to Novel Materials: The Power of Cross-Coupling

The bromine atom on the aromatic ring of this compound is the linchpin for its utility as a precursor. This site is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[2] These reactions open the door to a vast array of complex molecules and polymers.

Caption: Cross-coupling pathways for materials synthesis.

A. Synthesis of Conjugated Polymers via Suzuki Polycondensation

A particularly exciting application of this compound is its use as a monomer in Suzuki polycondensation reactions. By reacting with a diboronic acid or ester, conjugated polymers with tunable electronic and optical properties can be synthesized. The dimethoxyethoxy side chain can enhance the solubility of the resulting polymer, facilitating processing and film formation for applications in organic electronics.

Generalized Experimental Protocol: Suzuki Polycondensation

This protocol is based on established methods for the synthesis of conjugated polymers.

Materials:

-

This compound (as a comonomer, or a dibrominated derivative)

-

Aromatic diboronic acid or ester (e.g., 1,4-phenylenediboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)

-

Base (e.g., aqueous K₂CO₃ or CsF)

-

Toluene and water (or other suitable biphasic solvent system)

-

Phase-transfer catalyst (e.g., Aliquat 336), if necessary

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl diboronic acid/ester (1.0 eq.), the dibrominated comonomer (1.0 eq.), the palladium catalyst (1-2 mol %), and the base (2-3 eq.).

-

Solvent Addition: Add degassed toluene and degassed water.

-

Polymerization: Heat the vigorously stirred mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 24-72 hours.

-

End-capping: To control the molecular weight, end-capping can be performed by adding a small amount of a monobrominated or monoboronic acid compound.

-

Precipitation and Purification: Cool the reaction mixture and pour it into a large volume of methanol to precipitate the polymer. The crude polymer is then typically purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexanes, chloroform) to remove oligomers and catalyst residues. The purified polymer is isolated from the final solvent fraction by precipitation into methanol.

B. Functionalization for Organic Electronics and Drug Discovery

Beyond polymerization, the cross-coupling reactions of this compound can be employed to synthesize discrete molecules for various applications.

-

Heck and Sonogashira Couplings: These reactions can introduce vinyl and alkynyl groups, respectively. These functionalized products can serve as building blocks for larger conjugated systems used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Buchwald-Hartwig Amination: The introduction of amine functionalities can yield compounds with interesting photophysical properties or serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).

IV. Conclusion and Future Outlook

This compound represents a precursor of significant, yet largely untapped, potential. Its unique combination of a reactive bromine site for versatile cross-coupling, a solubilizing and functionality-tuning side chain, and a stable aromatic core makes it an ideal candidate for the rational design of novel materials. While this guide has proposed synthetic routes and applications based on sound chemical principles and analogies to related compounds, the field is wide open for pioneering research.

Future investigations should focus on the synthesis and characterization of polymers derived from this monomer, exploring the influence of the dimethoxyethoxy side chain on properties such as solubility, morphology, and electronic performance. Furthermore, its application in the synthesis of small molecules for medicinal chemistry and organic electronics warrants significant exploration. As a Senior Application Scientist, I am confident that this compound will prove to be a valuable addition to the toolbox of materials scientists and synthetic chemists, enabling the creation of the next generation of high-performance materials.

V. References

Sources

Thermal stability and decomposition of "1-Bromo-4-(2,2-dimethoxyethoxy)benzene"

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Bromo-4-(2,2-dimethoxyethoxy)benzene

Foreword: Navigating the Data Gap for this compound

In the landscape of drug discovery and materials science, a thorough understanding of a compound's thermal stability is paramount for ensuring safe handling, predicting shelf-life, and designing robust manufacturing processes. This technical guide addresses the thermal stability and decomposition profile of this compound. It is important to note that, as of the publication of this guide, specific, publicly available experimental data from thermal analyses such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this exact molecule is scarce.

Consequently, this document adopts a dual-pronged approach rooted in established chemical principles and field-proven analytical strategies. Firstly, we will construct a hypothetical thermal profile and propose potential decomposition pathways for this compound. This predictive analysis is synthesized from the known physicochemical properties of structurally analogous compounds and fundamental principles of bond dissociation energies. Secondly, we provide detailed, self-validating experimental protocols for TGA, DSC, and TGA-Mass Spectrometry (TGA-MS). These protocols are designed to empower researchers to rigorously and accurately determine the thermal characteristics of this compound, thereby filling the existing data void. This guide is intended to be a foundational resource, blending predictive science with practical, actionable methodologies.

Physicochemical Profile and Analog-Based Predictions

To build a foundational understanding of this compound, we can extrapolate from the known properties of its structural relatives. The molecule's core is a bromo-substituted benzene ring, with an ether-linked side chain containing a thermally sensitive acetal group.

| Property | 1-Bromo-4-methoxybenzene[1] | 1-Bromo-2,4-dimethoxybenzene[2] | 1-Bromo-4-(2-methoxyethyl)benzene[3] | This compound (Predicted) |

| Molecular Formula | C₇H₇BrO | C₈H₉BrO₂ | C₉H₁₁BrO | C₁₁H₁₅BrO₃ |

| Molecular Weight ( g/mol ) | 187.03 | 217.06 | 215.09 | 275.14 |

| Appearance | Colorless to slightly yellow liquid | Colorless liquid or white powder | - | Likely a liquid or low-melting solid |

| Boiling Point (°C) | 223 | 281.7 | - | > 280 (at atmospheric pressure) |

| Melting Point (°C) | 9-10 | 25-26 | - | Likely in the range of 20-40 |

Rationale for Predictions: The increasing molecular weight and the addition of polar ether and acetal functionalities suggest that the boiling point of the target compound will be higher than its simpler analogs. The melting point is also predicted to be slightly elevated due to potentially more ordered packing in the solid state.

Hypothetical Thermal Decomposition Profile

The thermal decomposition of this compound is anticipated to be a multi-stage process, dictated by the varying strengths of its chemical bonds. The primary points of thermal lability are the C-O bonds within the ethoxy side chain, particularly the acetal group, and to a lesser extent, the C-Br bond on the aromatic ring.

Key Bond Dissociation Energies (BDEs)

The initiation of thermal decomposition is governed by the cleavage of the weakest bond in the molecule. A review of average bond energies provides a framework for predicting the initial fragmentation steps.

-

Aryl C-Br Bond: Approximately 303 kJ/mol.[4] This is a relatively strong bond and is less likely to be the initial point of cleavage under moderate thermal stress.

-

Aryl C-O Bond (Ether): Approximately 423 kJ/mol. This bond is quite stable.

-

Aliphatic C-O Bond (Ether & Acetal): In the range of 330-380 kJ/mol. These are weaker than the aryl C-O bond and are likely candidates for initial cleavage.[5]

-

Aliphatic C-C Bond: Approximately 350-370 kJ/mol.

Based on these general values, the acetal moiety, with its two single-bonded oxygens to the same carbon, is predicted to be the most thermally labile part of the molecule.

Predicted TGA and DSC Behavior

-

Thermogravimetric Analysis (TGA): A TGA thermogram is expected to show an initial stable region, likely up to 150-200°C. The first significant mass loss event would correspond to the fragmentation of the 2,2-dimethoxyethoxy side chain. This could occur in one or multiple steps. A second, more pronounced mass loss would be expected at much higher temperatures (>400°C), corresponding to the decomposition of the brominated aromatic core.

-

Differential Scanning Calorimetry (DSC): A DSC scan would likely reveal an endothermic peak corresponding to the melting point, predicted to be in the 20-40°C range. The decomposition events identified by TGA would appear as broad, exothermic peaks in the DSC thermogram, indicating that the fragmentation processes release energy.

Proposed Decomposition Pathways

Upon heating, the primary decomposition is hypothesized to initiate at the acetal functional group, which is the most thermally sensitive part of the molecule.

Pathway A: Acetal Cleavage

The initial fragmentation is likely to involve the homolytic cleavage of a C-O bond within the acetal group, leading to the formation of radical intermediates. This could be followed by a cascade of reactions, including hydrogen abstraction and further fragmentation, to yield volatile products such as formaldehyde, methanol, and methyl formate.

Pathway B: Ether Linkage Scission

A secondary, higher-energy pathway involves the cleavage of the ether linkages in the side chain. This would lead to the formation of a 4-bromophenoxy radical and various C2-based radical species.

Pathway C: C-Br Bond Cleavage

At significantly higher temperatures, the C-Br bond on the aromatic ring will cleave, leading to the formation of a phenyl radical. This radical can then participate in polymerization or char formation.

The following diagram illustrates these proposed initial fragmentation steps.

Caption: Proposed initial thermal decomposition pathways for this compound.

Experimental Verification Protocols

To validate the hypothetical profile and elucidate the precise decomposition mechanism, a systematic approach using modern thermal analysis techniques is required.

Experimental Workflow Overview

The following workflow provides a comprehensive strategy for characterizing the thermal properties of the target compound.

Caption: A logical workflow for the comprehensive thermal analysis of the target compound.

Protocol: Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperatures at which the compound loses mass due to decomposition and to quantify these mass losses.

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (platinum or alumina).

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to study the intrinsic thermal decomposition without oxidative effects.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min. A 10°C/min rate provides a good balance between resolution and experimental time.

-

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Td), defined as the temperature at which significant mass loss begins.

-

Calculate the first derivative of the TGA curve (DTG curve) to clearly identify the temperatures of maximum decomposition rates for each step.

-

Quantify the percentage of mass lost at each distinct decomposition stage.

-

-

Protocol: Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting and to determine the enthalpy changes associated with decomposition.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to evaporation before decomposition.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 0°C.

-

Ramp the temperature from 0°C to 400°C at a heating rate of 10°C/min. The upper limit is chosen to capture the initial decomposition events without damaging the instrument with highly energetic, later-stage decomposition.

-

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify and integrate any endothermic peaks to determine the melting point (Tm) and enthalpy of fusion (ΔHf).

-

Identify and integrate any exothermic peaks to determine the temperatures and enthalpies of decomposition (ΔHd).

-

-

Protocol: TGA-Mass Spectrometry (TGA-MS)

-

Objective: To identify the chemical nature of the volatile products evolved during decomposition.

-

Instrumentation: A TGA instrument coupled to a Mass Spectrometer via a heated transfer line.[6][7]

-

Methodology:

-

TGA Method: Follow the TGA protocol as described in section 4.2.

-

MS Setup:

-

Transfer Line Temperature: Set to 250°C to prevent condensation of evolved gases.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 10 to 300 amu to capture a wide range of potential fragments.[6]

-

-

Data Analysis:

-

Correlate the TGA mass loss steps with the evolution of specific ions in the MS.

-

Plot the ion current for specific m/z values as a function of temperature.

-

Analyze the mass spectra at the peak of each decomposition step to identify the evolved molecular fragments. This data will be critical in confirming or refuting the proposed decomposition pathways.

-

-

Conclusion and Future Work

The provided experimental protocols for TGA, DSC, and TGA-MS outline a clear and robust path for the empirical determination of this compound's thermal properties. Execution of these experiments will not only provide critical safety and handling information but will also yield valuable mechanistic insights that can inform the development of related molecules in pharmaceutical and materials science applications. It is strongly recommended that these analyses be performed before the large-scale use or storage of this compound.

References

-

Organic Chemistry Tutor. (2021, August 20). What Is A Bond Dissociation Energy and How To Use It [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21995717, 1-Bromo-4-(2-methoxyethyl)benzene. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, April 3). Bond Energies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14026185, 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. PubChem. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Bond-dissociation energy. In Wikipedia. Retrieved from [Link]

-